2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol
Description
2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol is a fluorinated pyridine derivative featuring a cyclobutanol ring linked via an amino group to a 3-fluoropyridin-2-yl moiety. Its molecular formula is C₉H₁₀FN₂O, with a molecular weight of 182.19 g/mol. The compound combines the electronic effects of fluorine substitution on the pyridine ring with the steric constraints of the cyclobutanol scaffold.
Properties
IUPAC Name |
2-[(3-fluoropyridin-2-yl)amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-6-2-1-5-11-9(6)12-7-3-4-8(7)13/h1-2,5,7-8,13H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUJLHMOSVFHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC=N2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with cyclobutanone derivatives under specific conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring plays a crucial role in its biological activity by influencing the compound’s electronic properties and reactivity. This interaction can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyridine Catalogs
The Catalog of Pyridine Compounds (2017) lists several derivatives with comparable fluoropyridine motifs but distinct substituents and backbone structures:
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol (CAS 1228666-36-1): Molecular Formula: C₈H₁₁FN₂O Key Features: A propanol chain replaces the cyclobutanol ring, and the fluorine atom is at the 5-position of the pyridine ring. The amino group is directly attached to the pyridine at the 2-position. Applications: Catalogued as a research chemical (Catalog # HB294), suggesting use in synthetic or pharmacological studies .
- 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Key Features: Substitution of chlorine at the 2-position and fluorine at the 5-position of the pyridine ring. The propanol chain may confer greater flexibility compared to the cyclobutanol ring. Relevance: Highlights the impact of halogen positioning on electronic properties and steric interactions .
Comparison Table 1: Structural and Molecular Features
| Compound Name | Molecular Formula | M.W. (g/mol) | Pyridine Substituents | Backbone Structure | Notable Features |
|---|---|---|---|---|---|
| 2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol | C₉H₁₀FN₂O | 182.19 | 3-F, 2-NH-cyclobutanol | Cyclobutanol | Compact ring, high steric constraint |
| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | C₈H₁₁FN₂O | 170.18 | 5-F, 2-NH₂, propanol | Propanol | Flexible chain, 5-F substitution |
| 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol | C₈H₁₀ClFN₂O | 204.63 | 5-F, 2-Cl, propanol | Propanol | Dual halogen effects |
Pharmaceutical Analogue from Patent Literature
A structurally complex derivative, 1-(2-((((TRANS)-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)amino)pyrimidin-5-yl)-1H-pyrrole-3-carboxamide, shares the 3-fluoropyridin-2-yl group and cyclobutyl backbone but incorporates a trans-3-fluoro configuration on the cyclobutane ring.
Key Differences :
- The patent compound includes a trans-3-fluoro cyclobutyl group , optimizing stereochemistry for target binding.
- Additional pyrimidine and pyrrole-carboxamide moieties enhance molecular complexity and likely improve selectivity.
Research Implications and Trends
- Electronic Effects : Fluorine at the pyridine 3-position (vs. 5-position in catalogued compounds) may alter hydrogen-bonding capacity and metabolic stability.
- Therapeutic Potential: The patent compound’s structural complexity suggests that fluoropyridine-cyclobutane hybrids are prioritized in drug discovery for their balanced steric and electronic properties .
Biological Activity
2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol, with the molecular formula C9H11FN2O and CAS number 2199368-41-5, is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and comparisons with similar compounds.
The compound features a cyclobutanol moiety linked to a fluoropyridine derivative. Its unique structure contributes to its biological activity, particularly through the influence of the fluorine atom on electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C9H11FN2O |
| Molecular Weight | 182.19 g/mol |
| CAS Number | 2199368-41-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The presence of the fluorine atom enhances the compound's binding affinity to target proteins, which may lead to modulation of various biological processes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit proliferation in certain cancer cell lines, including L1210 mouse leukemia cells. The IC50 values for these compounds are often in the nanomolar range, indicating potent activity .
- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal properties in various assays, suggesting its utility in treating infections caused by resistant strains.
- Neuropharmacological Effects : There are indications that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A study evaluated a series of fluorinated pyridine derivatives against L1210 cells, demonstrating significant inhibition of cell growth. The mechanism was linked to intracellular release pathways that enhance therapeutic efficacy .
- Antimicrobial Evaluation : Research on related compounds revealed effective inhibition against a range of pathogenic bacteria and fungi, supporting further investigation into this compound's antimicrobial properties .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other fluorinated compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Fluoropyridin-3-amines | Single fluorine substitution | Moderate anticancer properties |
| 5-Fluoropyridine derivatives | Multiple fluorine substitutions | Enhanced antimicrobial effects |
These comparisons highlight the unique attributes of this compound, particularly its combination of structural features that may enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
